

Analytical Methods for Plasma Concentration Measurement

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Compound Focus: Bopindolol

CAS No.: 69010-88-4

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Bopindolol is rapidly hydrolyzed by esterases to its active form upon administration. The table below summarizes the core analytical techniques used for its determination in biological samples and pharmaceuticals.

Method	Analyte	Key Details	Application Context	Reference
HPLC with Coulometric Detection	Bopindolol metabolites	High sensitivity required for pharmacokinetic studies due to low therapeutic doses.	Human plasma analysis	[1]
HPLC with Fluorescence Detection	Pindolol (structurally similar)	Single extraction from alkalized plasma; sensitive to 2 ng/mL.	Human plasma (methodological reference)	[2]
Capillary Isotachopheresis (ITP)	Bopindolol	Leading electrolyte: 5 mM potassium picolinate/5 mM picolinic acid (pH 5.37); analysis time: ~12 min.	Quality control in pharmaceutical preparations (Sandonorm tablets)	[3] [4]
Radioreceptor Assay (RRA)	Total active beta-blocking	Measures overall pharmacological activity;	Research on plasma concentration and	[5] [6]

Method	Analyte	Key Details	Application Context	Reference
	material	results matched HPLC data for hydrolyzed bopindolol.	beta-blockade relationship	

Pharmacokinetic Data of Hydrolyzed Bopindolol

The following table consolidates key pharmacokinetic parameters for the active metabolite, hydrolyzed **bopindolol**, across different patient populations.

Patient Population	Dose	t _{1/2} (Half-life)	t _{max} (Time to C _{max})	C _{max} / AUC	Key Finding	Reference
Healthy Volunteers	1 mg IV	Formation t _{1/2} : ~0.3 h; Elimination t _{1/2} : ~4 h (with a longer 8 h phase)	---	Absolute bioavailability of oral dose: ~70%	Active metabolite responsible for pharmacological effect.	[5]
Healthy Volunteers	2 mg oral	~4-5 hours	---	---	Effect persists up to 96 hours despite short plasma half-life.	[6]
Patients with Liver Cirrhosis	2 mg oral	9.5 hours (vs. 6.0 h in controls)	Similar to controls	AUC similar to controls	Significantly prolonged half-life suggests risk of accumulation in liver disease.	[7]

Patient Population	Dose	$t_{1/2}$ (Half-life)	t_{max} (Time to C_{max})	C_{max} / AUC	Key Finding	Reference
Elderly Healthy Men (Steady State)	1 mg daily	Increased by 40% vs. young	Not altered	AUC(0–24h) increased by 26% (41% after weight adjustment)	Steady-state exposure is higher in the elderly.	[8]

Detailed Experimental Protocols

Protocol 1: HPLC Analysis with Coulometric Detection

This method is recommended for sensitive pharmacokinetic studies of **bopindolol** in human plasma [1].

- **Objective:** To measure low concentrations of **bopindolol** and its metabolites in human plasma for pharmacokinetic evaluation.
- **Key Features:**
 - **Technique:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
 - **Detection:** Coulometric detection.
 - **Critical Note:** The method requires high sensitivity due to the low doses of **bopindolol** used clinically. The development process involved overcoming specific analytical challenges, which are not detailed in the abstract but are crucial for method validation [1].

Protocol 2: Capillary Isotachopheresis (ITP) for Pharmaceutical Analysis

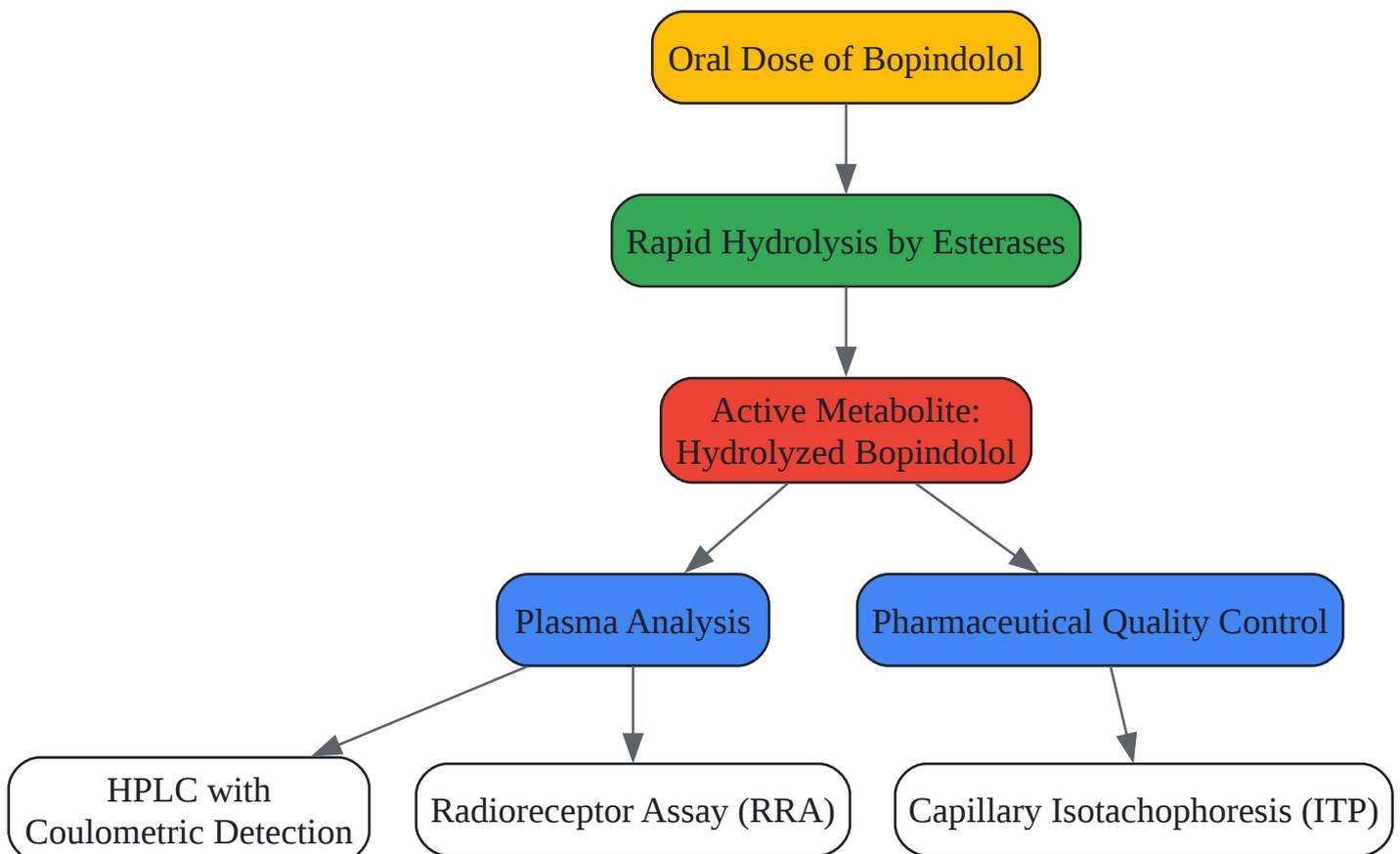
This method provides a faster alternative for quality control of raw materials and tablets [3] [4].

- **Objective:** To determine the content of **bopindolol** in mass-produced pharmaceutical preparations (e.g., Sandonorm tablets).
- **Key Steps:**
 - **Sample Preparation:** Ice-cooled extraction of **bopindolol** from crushed tablets using methanol.

- **Instrumentation:** ITP analyzer with a conductivity detector and a fluorinated ethylene-propylene copolymer capillary.
- **Electrolyte System:**
 - **Leading Electrolyte:** 5 mM potassium picolinate and 5 mM picolinic acid (pH 5.37).
 - **Terminating Electrolyte:** 10 mM formic acid.
- **Electrical Settings:** Driving current of 50 μA (for 350 s), followed by a detection current of 10 μA .
- **Analysis:** The single analysis takes about 12 minutes. Quantification is based on the linear relationship between the zone length and **bopindolol** concentration in the range of 10-100 mg/L [3].

Bopindolol Metabolism and Analysis Workflow

The following diagram illustrates the metabolic pathway of **bopindolol** and the subsequent analytical approaches for measuring it in plasma and pharmaceuticals.



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Key Considerations for Researchers

- **Focus on the Active Metabolite:** Since **bopindolol** is a prodrug, analytical and pharmacokinetic efforts must focus on its hydrolyzed form, which is the primary agent responsible for beta-blockade [5] [6].
- **Sensitivity is Crucial:** **Bopindolol** is effective at very low doses, resulting in low plasma concentrations. Analytical methods must therefore be highly sensitive, making techniques like HPLC with electrochemical/coulometric detection preferable [1].
- **Impact of Patient Factors:** Pharmacokinetics can be significantly altered in specific populations. The elimination half-life is prolonged in patients with **liver cirrhosis** [7] and in the **elderly** [8], which could lead to drug accumulation during repeated dosing and may require dose adjustments.

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